molecular formula C14H17NO5 B8257430 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid

3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid

Cat. No.: B8257430
M. Wt: 279.29 g/mol
InChI Key: OWUMIYBNIGEFFX-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid: is a chemical compound that features a benzofuran ring system with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and scalable, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine and its subsequent derivatives.

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid primarily involves the reactivity of its functional groups. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, participating in hydrogen bonding, nucleophilic attacks, and other interactions essential for biological activity .

Comparison with Similar Compounds

    N-Boc-protected amino acids: These compounds share the Boc-protected amino group but differ in the backbone structure.

    Benzofuran derivatives: Compounds with similar benzofuran ring systems but different substituents.

Uniqueness: 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid is unique due to the combination of the Boc-protected amino group and the benzofuran ring system. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-10-7-19-11-6-8(12(16)17)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMIYBNIGEFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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